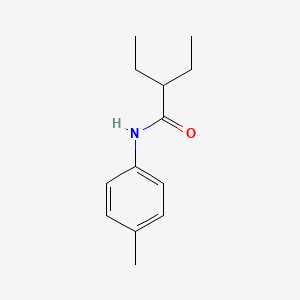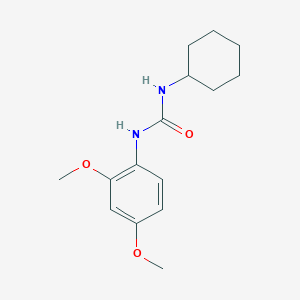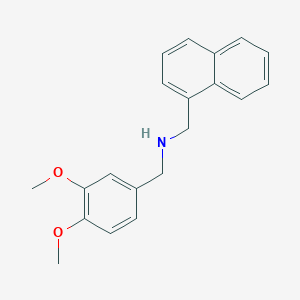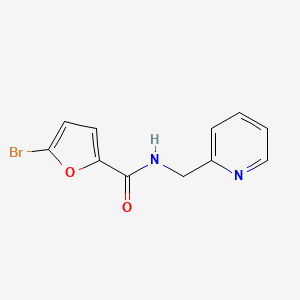
2,2'-(1H-benzimidazol-2-ylimino)diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(1H-benzimidazol-2-ylimino)diethanol, also known as BID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BID is a versatile compound that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2,2'-(1H-benzimidazol-2-ylimino)diethanol is not fully understood, but it is believed to interact with specific molecular targets in cells. This compound has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression by modifying the acetylation status of histones. These interactions may contribute to the anticancer and antiviral properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. This compound has also been shown to inhibit the replication of influenza virus and induce the expression of antiviral cytokines in cells. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which may affect gene expression and cellular processes such as differentiation and apoptosis.
実験室実験の利点と制限
2,2'-(1H-benzimidazol-2-ylimino)diethanol has several advantages and limitations for lab experiments. One advantage of this compound is its versatility as a ligand in metal-catalyzed reactions and as a building block for the synthesis of metal-organic frameworks. This compound also has potential applications in biomedical research as an anticancer, antiviral, and antibacterial agent. However, this compound has some limitations, including its limited solubility in water and some organic solvents, which may affect its activity and bioavailability. This compound also has potential toxicity, and further studies are needed to determine its safety and efficacy in different applications.
将来の方向性
There are several future directions for the study of 2,2'-(1H-benzimidazol-2-ylimino)diethanol. One direction is to investigate the potential of this compound as a therapeutic agent for cancer, viral, and bacterial infections. Further studies are needed to determine the mechanism of action of this compound and its specificity for different molecular targets. Another direction is to explore the potential of this compound as a building block for the synthesis of metal-organic frameworks with specific properties and applications. Finally, further studies are needed to optimize the synthesis method of this compound and improve its solubility and bioavailability for different applications.
Conclusion:
This compound, or this compound, is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. This compound has potential applications as an anticancer, antiviral, and antibacterial agent, as well as a building block for the synthesis of metal-organic frameworks. Further studies are needed to determine the safety and efficacy of this compound in different applications and optimize its synthesis method and properties.
合成法
2,2'-(1H-benzimidazol-2-ylimino)diethanol can be synthesized using different methods, including the reaction of 2-aminobenzimidazole with ethylene glycol and formaldehyde. The reaction produces this compound as a white crystalline solid with a melting point of 183-185°C. Other methods for synthesizing this compound include the reaction of 2-aminobenzimidazole with ethylene oxide and the reaction of 2-aminobenzimidazole with diethylene glycol and formaldehyde. These methods provide different yields and purity of this compound, and the choice of synthesis method depends on the specific application and requirements of the compound.
科学的研究の応用
2,2'-(1H-benzimidazol-2-ylimino)diethanol has been studied for its potential applications in various fields, including biomedical research, catalysis, and materials science. In biomedical research, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its antiviral activity against influenza virus and antibacterial activity against Staphylococcus aureus. In catalysis, this compound has been used as a ligand in metal-catalyzed reactions, and in materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
2-[1H-benzimidazol-2-yl(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-7-5-14(6-8-16)11-12-9-3-1-2-4-10(9)13-11/h1-4,15-16H,5-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHVAQJODYIXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-methyl-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5865942.png)

![3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)
![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)

![ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5865993.png)
![N-[4-(diethylamino)phenyl]-2-phenylacetamide](/img/structure/B5866008.png)

![3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5866025.png)
